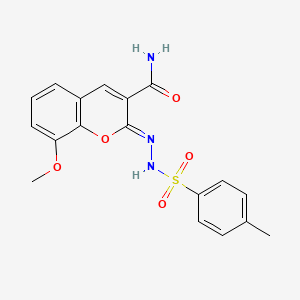

![molecular formula C15H13N3O3 B2496747 2-[(2-Methoxybenzyl)amino]-5-nitrobenzonitrile CAS No. 785798-40-5](/img/structure/B2496747.png)

2-[(2-Methoxybenzyl)amino]-5-nitrobenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

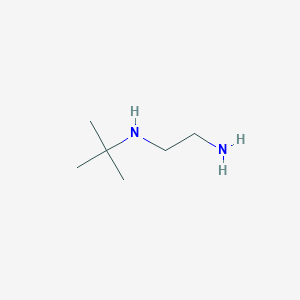

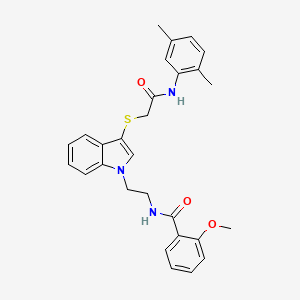

The synthesis of 2-aminobenzonitriles, including compounds similar to 2-[(2-Methoxybenzyl)amino]-5-nitrobenzonitrile, can be achieved through several methods. One notable approach involves the tert-butylnitrite (TBN)-mediated nitrosation and sequential iron(III)-catalyzed C-C bond cleavage of 2-arylindoles, leading to the formation of 2-aminobenzonitriles in good to excellent yields. This method is highlighted for its use of an inexpensive iron(III) catalyst and its scalability (Chen et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-[(2-Methoxybenzyl)amino]-5-nitrobenzonitrile has been elucidated using techniques such as X-ray crystallography. These studies reveal the solid-state structure and provide insights into the geometric parameters, intramolecular condensation, and the nature of hydrogen bonding and π-π stacking interactions within the molecules (Jukić et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of 2-aminobenzonitriles involves their ability to undergo various chemical transformations, including condensation reactions to synthesize novel heterocyclic compounds. For instance, reactions with isobutyric aldehyde and o-aminonitriles in concentrated H2SO4 have been used to prepare new pyrrolo[3,2-l]acridinone derivatives, showcasing the versatility of 2-aminobenzonitriles in synthetic chemistry (Rozhkova et al., 2017).

Physical Properties Analysis

The physical properties of 2-[(2-Methoxybenzyl)amino]-5-nitrobenzonitrile and related compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. These properties are often determined experimentally through methods like crystallography and spectroscopy. For example, the crystal and molecular structure of similar compounds have been reported, providing valuable information on their physical characteristics (Ebert et al., 2012).

Chemical Properties Analysis

The chemical properties of 2-aminobenzonitriles, including their reactivity, stability, and interaction with other molecules, are fundamental aspects of their chemistry. Studies have focused on their role as intermediates in the synthesis of other complex molecules and their potential as corrosion inhibitors, highlighting their chemical versatility and potential industrial applications (Verma et al., 2015).

Wissenschaftliche Forschungsanwendungen

Synthesis of Gefitinib

The compound 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile is utilized in the synthesis of Gefitinib, a prominent anti-cancer drug. The process involves the conversion of this compound into a mixture of benzamide and benzonitrile derivatives, followed by transformations to produce Gefitinib (Jin, Chen, Zou, Shi, & Ren, 2005).

Synthesis of Pyrroloacridinone and Naphthyridinone Derivatives

The compound is involved in the synthesis of new pyrrolo[3,2-l]acridinone derivatives and benzo[b]pyrrolo[3,2-c][1,8]naphthyridinones. These reactions are carried out in a concentrated H2SO4 medium, demonstrating the compound's role in creating intricate heterocyclic structures (Rozhkova, Vshivkova, Morozov, Zhulanov, Gorbunov, & Shklyaev, 2017).

Hydrogenation Studies

Research has explored the hydrogenation of nitrobenzonitriles like 2-[(2-Methoxybenzyl)amino]-5-nitrobenzonitrile, revealing that the position of the nitro group significantly influences the course of hydrogenation. This understanding is crucial for chemical transformations and the production of primary amines or benzamides, depending on the nitro group's position (Koprivova & Červený, 2008).

Electrosynthesis of Dibenzonaphthyridine Derivatives

The compound is used in the electrosynthesis of dibenzonaphthyridine derivatives. This process involves an indirect electrochemical procedure, showcasing the compound's utility in advanced synthetic methodologies (Jan, Dupas, Floner, & Moinet, 2002).

Synthesis of Pyrimidine and Fused Pyrimidine Derivatives

The compound is a precursor in the synthesis of novel pyrimidine derivatives. This process involves the treatment with different electrophilic reagents, highlighting its role in the synthesis of compounds with potential biological activities (Mahmoud, El-ziaty, Ismail, & Shiba, 2011).

Eigenschaften

IUPAC Name |

2-[(2-methoxyphenyl)methylamino]-5-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3/c1-21-15-5-3-2-4-11(15)10-17-14-7-6-13(18(19)20)8-12(14)9-16/h2-8,17H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVBLGJWZONFIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC2=C(C=C(C=C2)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Methoxybenzyl)amino]-5-nitrobenzonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Chloromethyl)-3-(2-methylpropyl)bicyclo[1.1.1]pentane](/img/structure/B2496670.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide](/img/structure/B2496676.png)

![N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2496681.png)